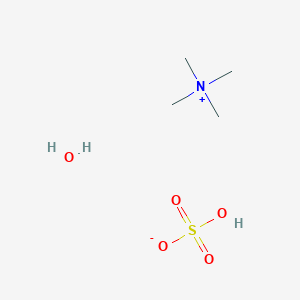

Tetramethylammonium hydrogen sulfate monohydrate

描述

属性

IUPAC Name |

hydrogen sulfate;tetramethylazanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S.H2O/c2*1-5(2,3)4;/h1-4H3;(H2,1,2,3,4);1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJXNAHOWBCQRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583608 | |

| Record name | N,N,N-Trimethylmethanaminium hydrogen sulfate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103812-00-6, 207738-07-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, sulfate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103812-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethylmethanaminium hydrogen sulfate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogensulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 50–80°C | |

| Solvent | Methanol/Water | |

| Yield | 85–90% | |

| Purity Post-Crystallization | ≥98% |

Electrochemical Synthesis via Membrane Electrolysis

Patent FR2803856A1 details a continuous electrolysis method for producing tetramethylammonium hydroxide (TMAH) from its salts. While this process primarily targets TMAH, it provides insights into adapting electrochemical techniques for tetramethylammonium hydrogen sulfate. The method involves:

- Anolyte Preparation : A concentrated solution of tetramethylammonium sulfate (≥20% w/w) is fed into the anode compartment.

- Electrolysis Conditions :

$$

\text{Current Density: 3–4 kA/m², Temperature: 40–60°C}

$$

Cations ([N(CH₃)₄]⁺) migrate through a cation-exchange membrane to the cathode, while sulfate anions (HSO₄⁻) remain in the anolyte. - Acidification : The anolyte is treated with sulfuric acid to precipitate tetramethylammonium hydrogen sulfate, which is then hydrated to form the monohydrate.

This method achieves high-purity products (≥99%) but requires specialized equipment and precise pH control.

Metathesis of Tetramethylammonium Chloride

Tetramethylammonium chloride ([N(CH₃)₄]Cl) serves as a precursor for hydrogen sulfate synthesis via ion exchange. The chloride salt is reacted with sodium hydrogen sulfate (NaHSO₄) in aqueous solution:

$$

\text{[N(CH₃)₄]Cl} + \text{NaHSO₄} \rightarrow \text{[N(CH₃)₄]HSO₄} + \text{NaCl}

$$

The product is filtered to remove sodium chloride and crystallized from water to obtain the monohydrate.

Comparative Analysis of Metathesis vs. Direct Alkylation

| Criteria | Direct Alkylation | Metathesis |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Purity | ≥98% | 95–97% |

| Byproducts | Methyl sulfate ions | Sodium chloride |

| Scalability | Industrial | Lab-scale |

Crystallization and Hydration Control

The monohydrate form is stabilized through controlled crystallization. Sigma-Aldrich specifies using methanol-water mixtures (3:1 v/v) at 25°C, yielding needle-like crystals. The MDPI study on analogous tetramethylammonium salts reveals that hydrogen bonding between sulfate anions and water molecules directs the monohydrate structure. Key crystallization parameters include:

- Solvent Polarity : High polarity solvents (e.g., water, methanol) favor monohydrate formation.

- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of solvent impurities.

Industrial vs. Laboratory-Scale Synthesis

Industrial production prioritizes the direct alkylation method due to its scalability and cost-effectiveness. In contrast, electrochemical synthesis is reserved for high-purity applications, such as electronics manufacturing. Laboratory protocols often employ metathesis for its simplicity, albeit with moderate yields.

Challenges and Optimization Strategies

- Byproduct Management : Methyl sulfate byproducts from direct alkylation can be removed via activated carbon filtration.

- Hydration Control : Storing the product in desiccators with 50–60% relative humidity prevents excess water absorption.

- Purity Enhancement : Recrystallization from ethanol-methanol mixtures (1:2 v/v) improves purity to ≥99%.

化学反应分析

Types of Reactions: Tetramethylammonium hydrogen sulfate monohydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases in a reaction mixture .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions typically occur under mild conditions with the presence of a suitable solvent.

Phase Transfer Catalysis: this compound is used in conjunction with organic solvents and aqueous solutions to facilitate the transfer of reactants between phases.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product would be a new quaternary ammonium salt with a different substituent .

科学研究应用

Chemical Properties and Structure

Tetramethylammonium hydrogen sulfate monohydrate has the molecular formula and a molecular weight of approximately 189.23 g/mol. It appears as a white crystalline solid with a melting point of around 290 °C . The compound is known for its solubility in water and its role as a phase transfer catalyst.

Phase Transfer Catalyst

One of the most prominent applications of TMAHS·H2O is as a phase transfer catalyst . In chemical reactions where reactants are in different phases (e.g., solid-liquid or liquid-liquid), TMAHS facilitates the transfer of reactants across phases, thereby enhancing reaction rates and yields. This property is particularly useful in organic synthesis and industrial applications.

Case Study: Organic Synthesis

In a study involving the synthesis of various organic compounds, TMAHS was used to catalyze reactions that typically require harsher conditions or longer reaction times. The use of TMAHS resulted in improved yields compared to traditional methods, demonstrating its effectiveness as a phase transfer catalyst .

Derivatization Agent in Chromatography

TMAHS·H2O serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). It modifies the chemical structure of analytes to enhance their detectability and separation during analysis.

Case Study: GC-MS Analysis

In analytical chemistry, TMAHS was employed to derivatize chlorophenoxy acid herbicides in water samples. The derivatization process improved the sensitivity and specificity of the GC-MS analysis, allowing for lower detection limits and better quantification of target compounds .

Enhancer in Polymerase Chain Reaction (PCR)

Recent research has highlighted the role of TMAHS as an enhancer in polymerase chain reactions (PCR). It improves both the specificity and yield of DNA amplification.

Research Findings: PCR Efficiency

A study demonstrated that adding TMAHS at specific concentrations significantly increased PCR efficiency and specificity. For instance, at a concentration of 50 mM, TMAHS achieved maximal specificity without compromising yield, making it a valuable additive for molecular biology applications .

| Additive | Maximal Efficiency | Maximal Specificity | Inhibition Concentration |

|---|---|---|---|

| TMA Hydrogen Sulfate | 1.2 (0.5 mM) | 1.0 (50 mM) | 70 mM |

| TMA Oxalate | 2.2 (2 mM) | 1.0 (2 mM) | 9 mM |

| TMA Chloride | 1.9 (5 mM) | 0.5 (20 mM) | 35 mM |

Ferroelectric Materials

TMAHS·H2O has been investigated for its ferroelectric properties , which are relevant in materials science and electronics.

Research Findings: Ferroelectricity

Studies have shown that crystals of tetramethylammonium hydrogen sulfate exhibit ferroelectric behavior within a temperature range from -104 °C to 40 °C. This property makes it suitable for applications in non-linear optics and memory devices .

Applications in Electronics

In the electronics industry, TMAHS is utilized as a developer or cleaner in photolithography processes due to its ability to facilitate the removal of photoresists during semiconductor fabrication .

作用机制

Tetramethylammonium hydrogen sulfate monohydrate exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The quaternary ammonium group interacts with various molecular targets, enabling the transfer of ions and molecules across phase boundaries .

相似化合物的比较

Comparison with Tetrabutylammonium Hydrogen Sulfate (TBAHS)

Structural and Physical Properties

Catalytic Efficiency

Comparison with Other Tetramethylammonium Salts

Tetramethylammonium Chloride (TMACl)

Tetramethylammonium Hydroxide Pentahydrate (TMAH·5H₂O)

Tetramethylammonium Iodide (TMAI)

Hydrogen Bonding and Crystal Structure

TMAHS·H₂O exhibits hydrogen bonding between the methyl hydrogens of the cation and the sulfate anion, as observed in other tetramethylammonium salts . This interaction stabilizes its crystal lattice, similar to tetramethylammonium dihydrogenphosphite monohydrate (TMA·H₂PO₃·H₂O), which shows temperature-dependent dimorphism . In contrast, tetrabutylammonium salts like TBAHS have weaker hydrogen bonding due to steric hindrance from longer alkyl chains .

Thermal and Solubility Properties

Key Research Findings

- Phase-Transfer Catalysis: TMAHS·H₂O is less efficient than TBAHS in non-polar media but excels in aqueous-organic systems requiring mild acidity .

- Biological Interactions : Tetraalkylammonium compounds with longer chains (e.g., tetrahexylammonium) show reduced transport efficiency in biological systems compared to TMAHS·H₂O .

- Thermochemolysis : TMAH is preferred over TMAHS·H₂O for degrading biopolymers due to its strong basicity .

生物活性

Tetramethylammonium hydrogen sulfate monohydrate (TMAHS) is a compound that has garnered attention due to its biological activity and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of TMAHS, highlighting its effects on cellular processes, its role as a phase transfer catalyst, and its implications in polymerase chain reactions (PCR).

This compound is an ionic liquid with the chemical formula . It is known for its solubility in water and its ability to facilitate various chemical reactions due to its ionic nature. The compound is often utilized in biochemical applications, particularly as a phase transfer catalyst and in enhancing reaction yields.

Cellular Effects

Research indicates that TMAHS exhibits significant biological activity, particularly in cellular contexts. For instance, studies have shown that TMAHS can enhance the efficiency and specificity of PCR reactions. In one study, TMAHS was tested alongside other additives in PCR setups, demonstrating improved amplification of specific DNA fragments compared to controls without additives. The results indicated that at a concentration of 50 mM, TMAHS achieved maximal specificity (1.0) while maintaining reasonable efficiency (1.2) .

Cytotoxicity and Cell Viability

The cytotoxic effects of TMAHS have been investigated using various cell lines. A study reported that TMAHS had a concentration-dependent effect on cell viability, with higher concentrations leading to increased cytotoxicity in HeLa cells. The effective concentration resulting in a 50% reduction in cell viability (EC50) was found to be around 500 μM for certain cell types, indicating that while TMAHS can be beneficial in specific applications, it also poses risks at elevated concentrations .

Phase Transfer Catalyst

TMAHS has been identified as an effective phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields, making it valuable in synthetic chemistry . This property is particularly useful in reactions involving polar substrates that require interaction with nonpolar solvents.

Enhancing PCR Efficiency

In molecular biology, TMAHS has been utilized to improve the efficiency of PCR. By optimizing conditions such as concentration and temperature, researchers have noted significant increases in both the yield and specificity of amplified products when using TMAHS as an additive . This enhancement is critical for applications requiring high fidelity in DNA amplification.

Study on PCR Enhancements

In a comparative study of various additives for PCR, TMAHS was evaluated alongside other compounds like TMA chloride and oxalate. The findings revealed that TMAHS provided comparable enhancements in specificity but was less effective than TMA oxalate at improving overall efficiency. Table 1 summarizes the performance metrics of different additives:

| Additive | Maximal Efficiency | Maximal Specificity | 90% Inhibition Concentration |

|---|---|---|---|

| TMA chloride | 1.9 (5 mM) | 0.5 (20 mM) | 35 mM |

| TMA oxalate | 2.2 (2 mM) | 1.0 (2 mM) | 9 mM |

| TMA hydrogen sulfate | 1.2 (0.5 mM) | 1.0 (50 mM) | 70 mM |

This data illustrates the comparative effectiveness of TMAHS relative to other commonly used reagents .

Cytotoxicity Assessment

A separate investigation into the cytotoxic effects of TMAHS revealed significant impacts on cell viability across multiple cell lines. The study utilized HeLa cells to determine the EC50 values, which were found to vary based on exposure time and concentration levels, underscoring the need for caution when applying this compound in biological settings .

常见问题

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structure of tetramethylammonium hydrogen sulfate monohydrate in synthetic chemistry?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm the integrity of the tetramethylammonium cation (δ ~3.0 ppm for methyl protons) and sulfate anion .

- FT-IR Spectroscopy : Identify characteristic peaks for S-O stretching (~1050–1150 cm⁻¹) and hydrogen sulfate (HSO₄⁻) vibrations .

- X-ray Diffraction (XRD) : Resolve crystal structure and hydration state (monohydrate form) .

- Elemental Analysis : Verify C, H, N, and S content against theoretical values (e.g., molecular weight: 189.23 g/mol) .

Q. How does the hygroscopic nature of this compound impact its storage and handling in laboratory settings?

- Methodological Answer :

- Storage : Maintain in an inert atmosphere (e.g., argon) at room temperature to prevent moisture absorption, which alters stoichiometry and reactivity .

- Handling : Use desiccators during weighing and avoid prolonged exposure to humid environments. Pre-dry solvents in reactions requiring anhydrous conditions .

Q. What are the common applications of this compound in polymer synthesis?

- Methodological Answer :

- Phase Transfer Catalyst (PTC) : Facilitates ion-pairing in biphasic systems (e.g., aqueous-organic) for polymerization reactions. Example: Enhances sulfate anion transfer in polyelectrolyte synthesis .

- Acid Catalyst : Acts as a Brønsted acid in esterification or condensation reactions due to its hydrogen sulfate moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify dehydration steps (e.g., loss of H₂O at ~100°C) and decomposition onset (~295–300°C) .

- Differential Scanning Calorimetry (DSC) : Correlate endothermic peaks with phase transitions. Discrepancies may arise from hydration state variations or impurities .

- Controlled Replication : Synthesize batches under strict anhydrous conditions and compare with commercial samples (e.g., Sigma-Aldridh, ≥98% purity) .

Q. What experimental strategies optimize the use of this compound as a PTC in nanoparticle synthesis?

- Methodological Answer :

- Solubility Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) to maximize ion-pair dissociation .

- Concentration Gradients : Vary catalyst loading (0.1–5 mol%) to balance reaction rate and colloidal stability.

- Comparative Studies : Benchmark against other PTCs (e.g., tetrabutylammonium salts) to assess sulfate-specific effects on nanoparticle morphology .

Q. How does the ferroelectric behavior of this compound influence its utility in materials science?

- Methodological Answer :

- Temperature-Dependent Studies : Measure dielectric constants across its ferroelectric range (-104°C to 40°C) using impedance spectroscopy .

- Polarization Hysteresis : Characterize spontaneous polarization via Sawyer-Tower circuits to evaluate potential in non-volatile memory devices.

- Doping Experiments : Introduce metal ions (e.g., transition metals) to modify crystal symmetry and enhance ferroelectric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。